molecular formula C11H21NO2 B12275723 N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine

N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B12275723
M. Wt: 199.29 g/mol
InChI Key: WRKCRMLCYKYALS-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan-8-amine moiety imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific structural features and the presence of the 1,4-dioxaspiro moiety. This imparts unique chemical reactivity and potential biological activities, distinguishing it from other spiro compounds.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

N-propan-2-yl-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C11H21NO2/c1-9(2)12-10-3-5-11(6-4-10)13-7-8-14-11/h9-10,12H,3-8H2,1-2H3

InChI Key

WRKCRMLCYKYALS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCC2(CC1)OCCO2

Origin of Product

United States

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